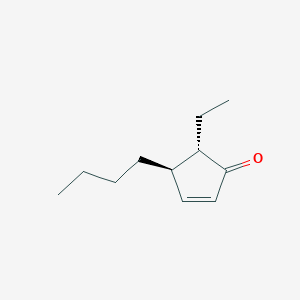
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with butyl and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene, butyl bromide, and ethyl bromide.
Grignard Reaction: The butyl and ethyl groups are introduced via Grignard reactions. Cyclopentadiene is first reacted with butyl magnesium bromide to form the butyl-substituted cyclopentene.
Alkylation: The resulting intermediate is then alkylated with ethyl bromide under basic conditions to introduce the ethyl group.
Oxidation: The final step involves the oxidation of the cyclopentene ring to form the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the butyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
作用機序
The mechanism of action of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(4R,5S)-4,5-diethyloctane: Similar in structure but lacks the cyclopentene ring.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Contains a different ring structure and functional groups.
Uniqueness
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
CAS番号 |
72488-00-7 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-9-7-8-11(12)10(9)4-2/h7-10H,3-6H2,1-2H3/t9-,10+/m1/s1 |
InChIキー |
IKIHXFASGIHFRI-ZJUUUORDSA-N |
異性体SMILES |
CCCC[C@@H]1C=CC(=O)[C@H]1CC |
正規SMILES |
CCCCC1C=CC(=O)C1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


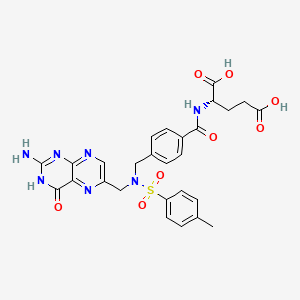
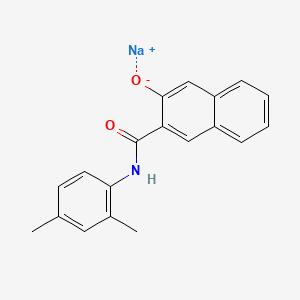
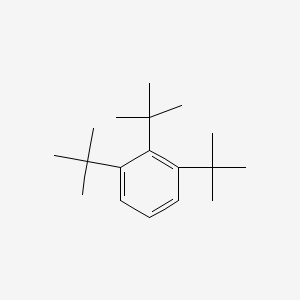
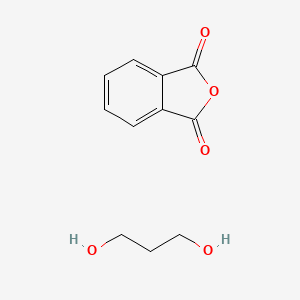
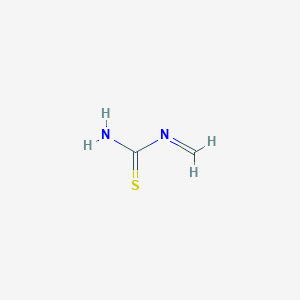
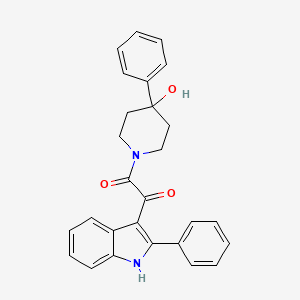
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)

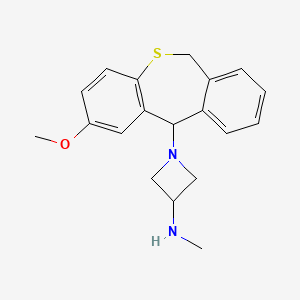

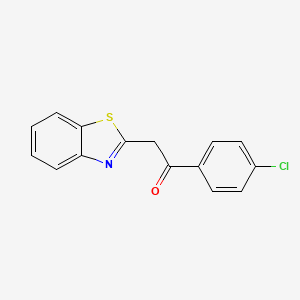
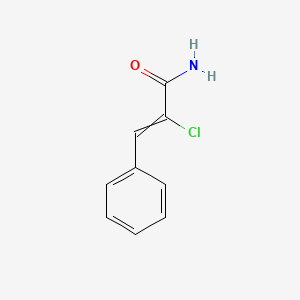
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

